Fidrisertib: A Targeted Kinase Inhibitor for Fibrodysplasia Ossificans Progressiva - A Technical Overview
Fidrisertib: A Targeted Kinase Inhibitor for Fibrodysplasia Ossificans Progressiva - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of fidrisertib (formerly BLU-782, IPN60130), an investigational oral therapeutic for the treatment of fibrodysplasia ossificans progressiva (FOP). FOP is an ultra-rare and severely disabling genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues, leading to cumulative and irreversible loss of mobility.[1][2][3] This document details the molecular basis of FOP, the targeted therapeutic strategy of fidrisertib, its preclinical validation, and the design of ongoing clinical investigations.
The Molecular Pathogenesis of Fibrodysplasia Ossificans Progressiva
FOP is predominantly caused by a recurrent single-point, gain-of-function mutation in the ACVR1 gene, which encodes the Activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor. The most common mutation, R206H, renders the ALK2 receptor hyperactive, leading to dysregulated and excessive signaling through the BMP pathway.[2][4][5] This aberrant signaling cascade is the primary driver of the pathological endochondral ossification observed in FOP patients.[5] The mutated ALK2 receptor exhibits a neofunctional response to activin A, which, in the context of the FOP mutation, paradoxically activates the BMP signaling pathway, contributing to the formation of heterotopic bone.
Fidrisertib: A Selective ALK2 Kinase Inhibitor
Fidrisertib is a potent and highly selective, orally bioavailable small-molecule inhibitor of the ALK2 kinase.[1] It was specifically designed to target the pathogenic, mutant form of the ALK2 receptor, thereby directly addressing the underlying cause of FOP.[6] By inhibiting the kinase activity of the mutated ALK2 receptor, fidrisertib aims to block the downstream signaling cascade that initiates chondrogenesis and subsequent ossification in soft tissues.
Biochemical Potency and Selectivity
Fidrisertib has demonstrated potent inhibition of the mutant ALK2R206H kinase and the wild-type ALK2 kinase in biochemical assays. Importantly, it exhibits high selectivity for ALK2 over other closely related BMP type I receptors, which is critical to minimize off-target effects and potential toxicities.[4][6]
| Target Kinase | IC50 (nM) |
| ALK2R206H | 0.2 |
| ALK2 (wild-type) | 0.6 |
| ALK1 | 3 |
| ALK6 | 24 |
| ALK3 | 45 |
| ALK4 | 65 |
| TGFβR2 | 67 |
| ALK5 | 155 |
| Table 1: In vitro biochemical potency of fidrisertib against ALK2 and other related kinases.[1] Data presented as the half-maximal inhibitory concentration (IC50). |
Cellular Activity
In cellular assays, fidrisertib effectively inhibits ALK2R206H-mediated signaling. It has been shown to block the phosphorylation of SMAD1, a key downstream effector in the BMP signaling pathway, with high potency.[1] The cellular selectivity of fidrisertib is greater than 100-fold for ALK2 over other related kinases like ALK1, ALK3, and ALK6.[4]
| Cellular Target | IC50 (nM) |
| ALK2R206H in HEK293T/ALK3KO cells | 7 |
| Table 2: Cellular potency of fidrisertib in inhibiting ALK2R206H signaling.[1][2][4] |
Preclinical Efficacy in a Murine Model of FOP
The in vivo efficacy of fidrisertib was evaluated in a conditional knock-in mouse model expressing the human ALK2R206H mutation, which recapitulates key features of FOP.[6]
Prophylactic Dosing Prevents Heterotopic Ossification
Prophylactic oral administration of fidrisertib effectively prevented injury-induced HO in the FOP mouse model. A dose of 50 mg/kg was shown to be 100% efficacious in preventing both edema and subsequent HO following a pinch injury to the calf muscle.[6] Furthermore, treated mice exhibited a normal muscle healing response, indicating that fidrisertib does not impair physiological tissue repair.[6]
| Treatment Group | Dose (mg/kg) | Outcome |
| Vehicle | - | Edema and significant HO formation |
| Fidrisertib | 10 | Not significantly different from control |
| Fidrisertib | 25 | Average plasma concentrations of 10-60 ng/mL at 24h, leading to >70% ALK2R206H inhibition |
| Fidrisertib | 50 | 100% efficacy in preventing edema and HO |
| Table 3: In vivo efficacy of prophylactic fidrisertib in a pinch-injury FOP mouse model.[6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The biochemical potency of fidrisertib was determined using a kinase inhibition assay. Recombinant human ALK2R206H and other related kinases were incubated with fidrisertib at varying concentrations in the presence of a peptide substrate and ATP. The kinase activity was measured by quantifying the amount of phosphorylated substrate, and the IC50 values were calculated from the dose-response curves.
Cellular SMAD Phosphorylation Assay
To assess the cellular activity of fidrisertib, HEK293T cells engineered to express ALK2R206H were utilized. These cells were treated with different concentrations of fidrisertib prior to stimulation with a ligand (e.g., BMP or activin A). The level of phosphorylated SMAD1 (pSMAD1) was then quantified using methods such as Western blotting or a sandwich ELISA to determine the inhibitory effect of fidrisertib on the downstream signaling cascade.
In Vivo Mouse Model of FOP
A conditional knock-in mouse model carrying the ALK2R206H mutation was used to evaluate the in vivo efficacy of fidrisertib.[6] Heterotopic ossification was induced via a pinch injury to the gastrocnemius muscle. Fidrisertib was administered orally once daily, starting before the injury (prophylactic regimen). The development of edema and HO was monitored using imaging techniques.[6]
Clinical Development
Fidrisertib is currently being evaluated in a Phase 2 clinical trial, known as the FALKON study (NCT05039515). This is a randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of two different dosage regimens of oral fidrisertib in pediatric and adult patients with FOP. The primary outcome measure is the annualized change in the volume of new heterotopic ossification.
Visualizing the Mechanism of Action and Experimental Design
Signaling Pathway of Fidrisertib in FOP
Caption: ALK2 signaling pathway in FOP and the inhibitory action of fidrisertib.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for the preclinical and clinical evaluation of fidrisertib.
Conclusion
Fidrisertib represents a targeted therapeutic approach for the treatment of FOP, directly inhibiting the mutated ALK2 kinase responsible for the disease pathology. Preclinical data have demonstrated its high potency and selectivity, as well as its ability to prevent heterotopic ossification in a relevant animal model. The ongoing Phase 2 clinical trial will provide crucial insights into the efficacy and safety of fidrisertib in individuals with FOP. This technical guide summarizes the core scientific rationale and evidence supporting the continued development of fidrisertib as a promising disease-modifying therapy for this devastating condition.
References
- 1. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 2. Transforming Growth Factor β Can Stimulate Smad1 Phosphorylation Independently of Bone Morphogenic Protein Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a phosphorylated SMAD ex vivo stimulation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
